molecular formula C8H7F4NO B13591160 2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol

2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol

Katalognummer: B13591160
Molekulargewicht: 209.14 g/mol
InChI-Schlüssel: PRNUMLVESTVYSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol is a fluorinated organic compound with significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable for diverse applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of methyl magnesium bromide in dry tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular interactions can provide insights into its effects and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-2-(4-bromo-2,3,5,6-tetrafluorophenyl)ethan-1-ol
  • 2-Amino-2-(4-chloro-2,3,5,6-tetrafluorophenyl)ethan-1-ol

Uniqueness

Compared to similar compounds, 2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol exhibits unique properties due to the specific arrangement of fluorine atoms. This configuration enhances its reactivity and stability, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H7F4NO

Molekulargewicht

209.14 g/mol

IUPAC-Name

2-amino-2-(2,3,5,6-tetrafluorophenyl)ethanol

InChI

InChI=1S/C8H7F4NO/c9-3-1-4(10)8(12)6(7(3)11)5(13)2-14/h1,5,14H,2,13H2

InChI-Schlüssel

PRNUMLVESTVYSK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1F)F)C(CO)N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.